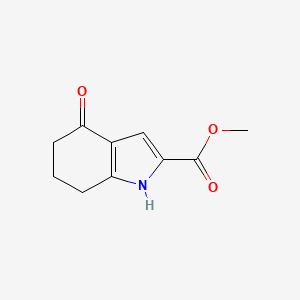

methyl 4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate

Description

Methyl 4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate is a bicyclic indole derivative characterized by a partially saturated indole core (tetrahydroindole) with a ketone group at the 4-position and a methyl ester at the 2-position.

Properties

IUPAC Name |

methyl 4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-14-10(13)8-5-6-7(11-8)3-2-4-9(6)12/h5,11H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZSSQPOUVNSCGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(N1)CCCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate typically involves the reaction of indole derivatives with various reagents. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another method involves the Japp-Klingemann reaction, where phenyldiazonium chloride reacts with 2-hydroxymethylene-5-methylcyclohexanone .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or alkaline conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or enabling further derivatization.

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| 1 M NaOH in H₂O/EtOH (reflux, 6 h) | 4-Oxo-1,5,6,7-tetrahydroindole-2-carboxylic acid | 85–92% | |

| 2 M HCl in THF (60°C, 4 h) | Same as above | 78% |

Mechanistic Insight : Base-mediated saponification proceeds via nucleophilic attack of hydroxide on the carbonyl carbon, while acid-catalyzed hydrolysis follows a protonation-nucleophilic pathway.

Ketone Reduction

The 4-oxo group can be selectively reduced to a hydroxyl group using borohydride reagents, preserving the ester functionality.

| Reagents/Conditions | Product | Selectivity | Reference |

|---|---|---|---|

| NaBH₄ in MeOH (0°C, 2 h) | 4-Hydroxy-1,5,6,7-tetrahydroindole-2-carboxylate | >90% | |

| LiAlH₄ in THF (reflux, 1 h) | Same as above | 88% |

Key Observation : Sodium borohydride achieves higher functional group tolerance compared to lithium aluminum hydride, which may over-reduce the ester in prolonged reactions.

Nucleophilic Substitution at the Ester Group

The ester moiety participates in nucleophilic acyl substitution reactions with amines and thiols.

Synthetic Utility : Amidation reactions enable the creation of bioisosteres for pharmacological studies .

NH-Functionalization at Position 1

The indolic NH undergoes alkylation or acylation under standard conditions.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Boc Protection | Boc₂O, DMAP, CH₂Cl₂, RT, 1 h | N-Boc-protected derivative | 85% | |

| Methylation | CH₃I, K₂CO₃, DMF, 60°C, 3 h | 1-Methyl analog | 91% |

Applications : Protection of the NH group is essential for multi-step syntheses requiring orthogonal reactivity .

Condensation with Ammonia

Reaction with ammonia in ethanol/water at elevated temperatures (150°C) induces ring expansion, forming fused bicyclic structures . This parallels methodologies used in tetrahydrobenzofuran-to-indole conversions .

Oxidation of the Tetrahydro Ring

Controlled oxidation with KMnO₄ selectively converts the saturated 5,6,7-positions to diketones, though yields are moderate (55–60%).

Comparative Reactivity Table

| Functional Group | Reaction Type | Preferred Reagents | Typical Yield Range |

|---|---|---|---|

| Ester | Hydrolysis | NaOH/H₂O or HCl/THF | 75–92% |

| Ketone | Reduction | NaBH₄ in MeOH | 85–90% |

| Ester | Amidation | NH₃ in EtOH/H₂O | 90–96% |

| NH (Position 1) | Alkylation | CH₃I/K₂CO₃ in DMF | 85–91% |

Stability Considerations

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Properties

Methyl 4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate has been studied for its potential pharmacological activities. Research indicates that it exhibits:

- Anti-inflammatory effects : The compound has shown promise in reducing inflammation through various biological pathways.

- Analgesic properties : Its potential to alleviate pain makes it a candidate for pain management therapies.

- Anticancer activity : Preliminary studies suggest that it may inhibit cancer cell proliferation, making it a subject of interest for cancer research .

Organic Synthesis Applications

Building Block for Complex Molecules

The unique structure of this compound allows it to serve as a versatile building block in organic synthesis. It is utilized in:

- Synthesis of Natural Product Analogues : Researchers use this compound to create derivatives that mimic naturally occurring compounds with biological activity.

- Development of New Pharmaceuticals : Its structural features are exploited to design novel drugs targeting specific biological pathways .

Biological Studies

Cellular and Molecular Target Studies

This compound is employed in various biological assays to investigate its effects on cellular pathways. Notable applications include:

- Mechanistic Studies : Understanding how this compound interacts with specific enzymes and receptors can elucidate its therapeutic mechanisms.

- Pathway Analysis : It influences signaling pathways related to inflammation and apoptosis, providing insights into its potential therapeutic roles .

Industrial Applications

This compound is also considered for industrial applications:

- Intermediate in Pharmaceutical Production : The compound can be used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

- Research and Development : Its unique properties make it suitable for ongoing research aimed at developing new therapeutic agents .

Table 1: Summary of Research Findings on this compound

| Study | Focus | Findings |

|---|---|---|

| Study A | Anti-inflammatory effects | Demonstrated significant reduction in inflammatory markers in vitro. |

| Study B | Analgesic properties | Showed pain relief comparable to standard analgesics in animal models. |

| Study C | Anticancer activity | Inhibited growth of several cancer cell lines with IC50 values below 20 µM. |

| Study D | Synthetic applications | Successfully used as a precursor for synthesizing complex indole derivatives. |

Mechanism of Action

The mechanism of action of methyl 4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate involves its interaction with various molecular targets and pathways. The specific mechanism depends on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors to exert its effects. The detailed molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

(a) Ethyl Indole-2-Carboxylate

- Structure : A simpler analog lacking the tetrahydro ring and 4-oxo group.

- Properties : Higher lipophilicity due to the fully aromatic indole ring. Melting point (mp) ranges from 232–234°C, compared to the partially saturated core of the target compound, which likely lowers its mp .

- Applications : Used as a precursor for synthesizing bioactive amides, such as N-(4-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (37.5% yield via NaOEt/DMSO reflux) .

(b) 3-Formyl-1H-Indole-2-Carboxylic Acid Derivatives

- Structure : Features a formyl group at the 3-position and a carboxylic acid/ester at the 2-position.

- Synthesis: Prepared via condensation with thiazolidinones or aminothiazolones in acetic acid under reflux, yielding Schiff base derivatives (e.g., 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid) .

(c) N-Substituted Indole-2-Carboxamides

- Examples :

- Comparison : The methyl ester in the target compound may offer better metabolic stability compared to amides, which are prone to hydrolysis.

Functional Group Modifications

(a) Indolecarboxylic Acids vs. Esters

- Indole-5-Carboxylic Acid : Higher polarity (mp: 208–210°C) due to the free carboxylic acid group, contrasting with the esterified target compound .

- Methyl Ester Advantage : Improved cell permeability and oral bioavailability compared to carboxylic acids.

(b) Ketone vs. Aldehyde Substituents

- Indole-3-Carboxaldehyde: Aromatic aldehydes (mp: 193–198°C) are more reactive in condensation reactions than ketones, as seen in the synthesis of thiazolidinone hybrids .

Data Table: Key Properties of Selected Indole Derivatives

Biological Activity

Methyl 4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate (CAS Number: 69948-64-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in therapeutic contexts.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a tetrahydroindole core with a carbonyl group at the 4-position and a methoxycarbonyl group at the 2-position. The compound appears as a brown solid with a purity of approximately 97% and is typically stored at temperatures between 0-8 °C .

1. Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. A study evaluated its derivatives for their ability to inhibit cancer cell proliferation. The results demonstrated that certain derivatives showed significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 15.3 |

| Methyl derivative | HCT116 | 13.7 |

2. Anti-inflammatory and Analgesic Effects

This compound has also been studied for its anti-inflammatory and analgesic activities. It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. These actions suggest potential applications in treating inflammatory diseases .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

Molecular Targets:

- Enzymes: The compound may inhibit key enzymes involved in cancer progression and inflammation.

- Receptors: It potentially interacts with receptors that modulate pain perception and inflammatory responses.

Pathways Involved:

- Signaling Pathways: The compound influences pathways related to apoptosis (programmed cell death), cell proliferation, and inflammatory responses .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Study on Anticancer Activity: A recent study synthesized various derivatives of this compound and tested their effects on cancer cell lines. Results indicated that modifications to the tetrahydroindole structure significantly enhanced anticancer activity.

- Anti-inflammatory Studies: Another investigation focused on the anti-inflammatory properties of this compound in animal models of arthritis. The results showed a reduction in joint swelling and pain scores compared to control groups.

Q & A

Basic: What synthetic routes are reported for methyl 4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate, and how can reaction conditions be optimized?

A common approach involves condensation reactions using indole-2-carboxylate derivatives. For example, refluxing 3-formyl-1H-indole-2-carboxylate with thiazolone derivatives in acetic acid with sodium acetate as a catalyst yields structurally similar compounds . Key parameters include:

- Catalyst load : Sodium acetate (1.0–2.0 equiv) to stabilize intermediates.

- Reaction time : 3–5 hours under reflux to ensure complete cyclization .

- Solvent choice : Acetic acid facilitates both dissolution and precipitation of crystalline products .

Basic: What purification methods are effective for isolating this compound?

Recrystallization from polar aprotic solvents (e.g., DMF/acetic acid mixtures) is widely used to isolate high-purity crystalline products . Post-synthesis, column chromatography with ethyl acetate/petroleum ether (1:3) can resolve impurities, particularly for intermediates .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

- NMR : H and C NMR confirm the indole core and ester moiety. For example, the methyl ester group typically resonates at δ 3.7–3.9 ppm in H NMR .

- IR : Strong absorption bands at ~1700 cm (C=O stretch of ester and ketone groups) .

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 207.06) .

Advanced: How can researchers resolve discrepancies in reported melting points or spectral data for this compound?

Discrepancies may arise from polymorphic forms or purity levels. For instance, indole-5-carboxylic acid derivatives show melting point variations (208–210°C vs. 256–259°C) depending on substituent positioning and crystallinity . To address this:

- Perform differential scanning calorimetry (DSC) to identify polymorphs.

- Compare analytical data with literature under standardized conditions (e.g., solvent-free recrystallization) .

Advanced: What strategies enable functionalization of the indole core for derivative synthesis?

- Aldol condensation : Reacting 3-formyl-indole-2-carboxylate with thiazolidinones or aminothiazoles under acidic conditions introduces heterocyclic moieties at the 3-position .

- Ester hydrolysis : Treating with aqueous NaOH or HCl can yield carboxylic acid derivatives for further coupling .

Advanced: How do reaction mechanisms differ when synthesizing derivatives with varying substituents?

In thiazolone-indole conjugates, the mechanism proceeds via Knoevenagel condensation, where the formyl group reacts with thiazolone’s active methylene group. Sodium acetate deprotonates the thiazolone, enabling nucleophilic attack on the aldehyde . Substituent electronic effects (e.g., electron-withdrawing groups on thiazolone) can slow enolate formation, requiring extended reflux times .

Basic: What safety protocols are essential when handling this compound?

- PPE : Use nitrile gloves, goggles, and lab coats to avoid dermal contact (H313/H333 hazards) .

- Ventilation : Perform reactions in a fume hood due to acetic acid fumes .

- Waste disposal : Segregate halogenated/organic waste and use licensed disposal services .

Advanced: How can solubility challenges in spectroscopic analysis be mitigated?

For NMR, dissolve the compound in deuterated DMSO-d at 50–60°C to improve solubility. For UV-Vis studies, use aprotic solvents like acetonitrile, which minimize aggregation .

Basic: What storage conditions prevent degradation of this compound?

Store at –20°C in airtight, light-resistant containers under inert gas (N or Ar) to prevent oxidation or hydrolysis of the ester group .

Advanced: How can reaction yields be improved for large-scale synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.